molecular formula C21H13F3N2O4 B4181455 N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide

N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide

Cat. No.: B4181455
M. Wt: 414.3 g/mol
InChI Key: RNCUFOXUYHBYFV-UHFFFAOYSA-N
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Description

N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and xanthene groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a trifluoromethyl-substituted aromatic compound, followed by the formation of the xanthene core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, reducing the overall production cost .

Chemical Reactions Analysis

Types of Reactions

N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. The xanthene core can interact with various proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-2-(trifluoromethyl)aniline
  • N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide
  • 2-nitro-4-(trifluoromethyl)aniline

Uniqueness

N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the xanthene core is particularly significant, as it imparts fluorescence properties, making it useful in imaging and diagnostic applications .

Properties

IUPAC Name

N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O4/c22-21(23,24)15-11-12(26(28)29)9-10-16(15)25-20(27)19-13-5-1-3-7-17(13)30-18-8-4-2-6-14(18)19/h1-11,19H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCUFOXUYHBYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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